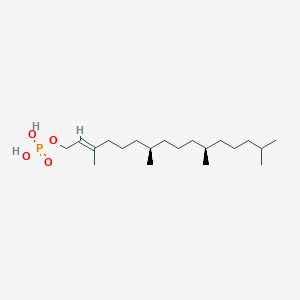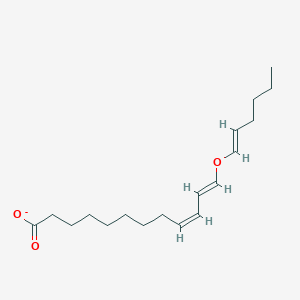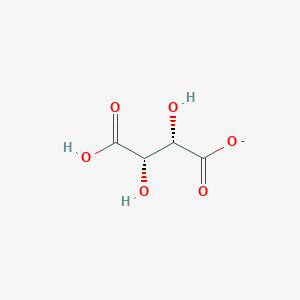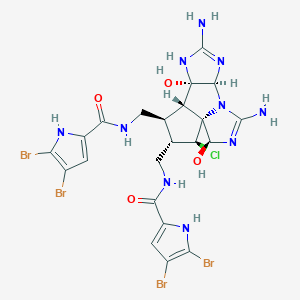
Streptophenazine G
Descripción general
Descripción
Streptophenazine G is a product of the Streptomyces strain . It is one of the eight streptophenazines (A–H) identified so far . It is part of the streptophenazine family, which includes bioactive members containing an unprecedented N-formylglycine attachment .
Synthesis Analysis
The asymmetric synthesis of this compound has been achieved by employing asymmetric alkylation and asymmetric aldol reactions using chiral oxazolidinones as the key steps . A hydrolysis/methyl ester formation end-game sequence yielded (-)-streptophenazine G .Molecular Structure Analysis
The molecular structure of this compound was revised, and its absolute configuration has been determined . The originally proposed structure for this compound has been revised .Chemical Reactions Analysis
The chemical reactivity profiles of this compound have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Properties
Streptophenazine G, known for its antibacterial properties, has been successfully synthesized asymmetrically. This synthesis employed asymmetric alkylation and aldol reactions using chiral oxazolidinones as key steps. The absolute configuration of this compound has been determined as 1'S,2'R,6'S, contributing to the understanding of its molecular structure and potential applications in antibacterial treatments (Yang et al., 2012).
Structural Variability and Bioactivity
A study revealed a variety of streptophenazines (A–H) produced by Streptomyces strain HB202, isolated from the sponge Halichondria panicea. The small structural changes in these streptophenazines led to varying bioactivities, particularly in streptophenazines G and K, which showed moderate antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis (Kunz et al., 2014).
Antibacterial Activity of Derivatives
Four new streptophenazine derivatives (I–L) were isolated, demonstrating antibacterial activity against Bacillus cereus. This discovery of new derivatives expands the potential therapeutic applications of streptophenazines, especially considering their low cytotoxicity against cancerous and non-cancerous cells (Bunbamrung et al., 2014).
Induction by Antibiotics in Marine Streptomyces
Subinhibitory concentrations of antibiotics have been found to enhance the production of new phenazines, including streptophenazines A-H, in marine Streptomyces. The metabolic pattern varied depending on the antibiotic used, indicating the potential for environmental factors to influence the production and diversity of streptophenazine compounds (Mitova et al., 2008).
Direcciones Futuras
The variation of bioactivities based on small structural changes initiated further studies on new derivatives . The modular synthesis that Yang et al. established to rapidly access streptophenazine natural products and derivatives could make a significant impact towards the treatment of antibiotic-resistant bacterial pathogens .
Propiedades
IUPAC Name |
methyl 6-(3-hydroxy-1-methoxy-7-methyl-1-oxononan-2-yl)phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-15(2)9-6-14-20(28)21(25(30)32-4)16-10-7-12-18-22(16)26-19-13-8-11-17(23(19)27-18)24(29)31-3/h7-8,10-13,15,20-21,28H,5-6,9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCCYULJSGXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)


![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)



![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)



![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
